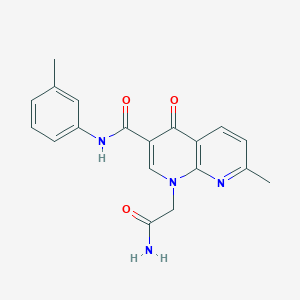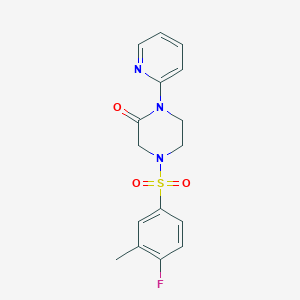![molecular formula C24H22FN3O2 B3016584 3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 2058873-42-8](/img/structure/B3016584.png)
3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest due to their biological significance. In the provided papers, various synthetic routes have been explored to create pyrimidine compounds with potential biological activities. For instance, the aza-Wittig reaction is a key step in the synthesis of 2-substituted 3-aryl pyrimidines, as demonstrated in the creation of tetrahydro benzothieno pyrido pyrimidin-4(3H)-ones . Similarly, the synthesis of fluorine-containing pyrido pyrimidin-4(3H)-ones involved tandem aza-Wittig and annulation reactions . The synthesis of phenyl carbamate derivatives from chloropyrimidine-4-amine through acylation and nucleophilic substitution is another example of the synthetic strategies employed .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (EI-MS), and elemental analysis were commonly used to verify the structures . Single-crystal X-ray diffraction provided further structural confirmation in some cases . The regioselectivity and the substitution patterns on the pyrimidine ring were crucial for the desired biological activities and were carefully analyzed .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives often included cyclization, formylation, and alkylation steps. The cyclocondensation reaction was used to create pyrazolo pyrimidines, which were then formylated using Vilsmeyer-Haack reagent . Alkylation reactions were also observed in the synthesis of triazolo pyrimidin-7(6H)-ones, with the regioselectivity varying with the alkylating agents and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized pyrimidine derivatives were influenced by their molecular structures. The introduction of fluorine atoms and other substituents affected the compounds' lipophilicity, which is important for their biological activities . The presence of phenol or catechol moieties was found to be essential for the activity of aldose reductase inhibitors, indicating the importance of hydroxyl groups in enzyme recognition . Additionally, the photophysical properties of pyrazolo pyrimidines were investigated, revealing large Stokes shifts and fluorescence intensities that could be useful for developing fluorescent probes .
Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis of Antitumor Drugs: This compound has been utilized as an intermediate in the synthesis of antitumor drugs, particularly in small molecular inhibitors of anti-tumor (Gan et al., 2021).
- Development of Heterocyclic Compounds: It's used in the creation of new heterocyclic compounds, like 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones (Liu et al., 2006).
Pharmacological Research
- Development of Antinociceptive and Anti-Inflammatory Agents: The compound has been part of the synthesis process for derivatives showing significant antinociceptive and anti-inflammatory activities (Selvam et al., 2012).
- Fungicidal Activities: Novel fluorine-containing derivatives of this compound have shown inhibition activities against various fungi (Ren et al., 2007).
Biological Interactions and Analysis
- Study of Binding with Bovine Serum Albumin: Researchers have explored the interactions of similar compounds with bovine serum albumin, which can be crucial for understanding drug-protein interactions (Meng et al., 2012).
Synthesis and Characterization of Derivatives
- Synthesis of GABA A Agonists: The compound's derivatives have been synthesized as GABA A alpha2,3-selective allosteric modulators (Jensen et al., 2005).
- Herbicidal Activity: Some derivatives have shown good inhibition activities against certain plant species, indicating potential herbicidal applications (Luo et al., 2017).
properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-17-5-8-19(9-6-17)30-20-3-1-2-16(12-20)4-11-24(29)28-18-7-10-23(28)21-14-26-15-27-22(21)13-18/h1-3,5-6,8-9,12,14-15,18,23H,4,7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUQSRCIAWPKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

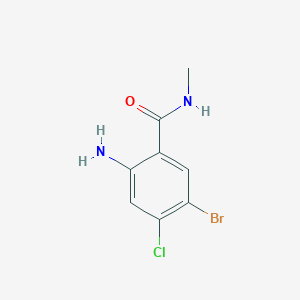
![(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016504.png)
![2,4-Dimethyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3016505.png)
![8-(2,5-Dimethylbenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3016507.png)
![(E)-N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B3016510.png)


![5-(1-adamantyl)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B3016514.png)
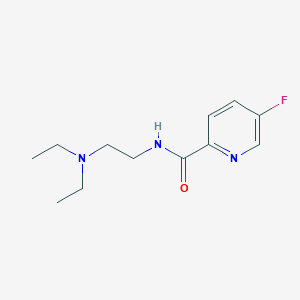
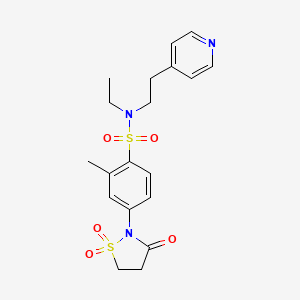
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)
